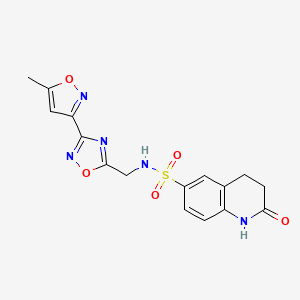

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O5S/c1-9-6-13(20-25-9)16-19-15(26-21-16)8-17-27(23,24)11-3-4-12-10(7-11)2-5-14(22)18-12/h3-4,6-7,17H,2,5,8H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORCDPVVVAIGHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)C3=CC4=C(C=C3)NC(=O)CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a complex organic compound characterized by its unique structural features that include an isoxazole ring, an oxadiazole ring, and a tetrahydroquinoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 298.302 g/mol. Its structure can be represented as follows:

This compound's design integrates various functional groups that enhance its pharmacological properties.

Anticancer Properties

Recent studies have indicated that derivatives containing the oxadiazole and isoxazole moieties exhibit significant anticancer activity. For instance:

- Cytotoxicity : Research has shown that compounds with similar structures demonstrate cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) with IC50 values in the sub-micromolar range . The introduction of electron-withdrawing groups (EWGs) has been found to enhance this activity.

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and disruption of cell cycle progression. Flow cytometry analyses have revealed that certain derivatives can arrest the cell cycle at the G0-G1 phase .

Anti-inflammatory Activity

Compounds containing the 1,2,4-oxadiazole core have also been reported to possess anti-inflammatory properties. The structural modifications that incorporate this ring system have been shown to retain or even enhance anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Research Findings and Case Studies

| Study | Findings | Cell Lines Tested | IC50 Values |

|---|---|---|---|

| Study 1 | Induced apoptosis in MCF-7 cells | MCF-7, U-937 | < 1 µM |

| Study 2 | Significant cytotoxicity against leukemia cells | CEM-C7, MT-4 | < 0.5 µM |

| Study 3 | Selective inhibition of COX enzymes | COX assays | > 50% inhibition at 100 µM |

In Vitro Assays

In vitro assays have demonstrated that N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-tetrahydroquinoline derivatives can selectively inhibit carbonic anhydrases (CAs) associated with tumor growth . This selectivity suggests potential for therapeutic applications in cancer treatment.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including cyclization of the oxadiazole ring and sulfonamide coupling. Key steps:

- Formation of the 1,2,4-oxadiazole core via cyclization of nitrile derivatives with hydroxylamine under reflux in polar aprotic solvents (e.g., dimethylformamide) .

- Sulfonamide coupling using activated sulfonyl chlorides with the tetrahydroquinoline moiety under basic conditions (e.g., triethylamine) . Optimization requires precise temperature control (70–100°C), solvent selection (DMF or acetonitrile), and catalyst use (e.g., DMAP for acylation) to improve yields (typically 50–75%) .

Q. Which analytical techniques are essential for structural validation?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry of the oxadiazole and sulfonamide groups. Key signals: sulfonamide protons at δ 10–12 ppm, isoxazole methyl at δ 2.4 ppm .

- High-Resolution Mass Spectrometry (HR-MS): Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- X-ray Crystallography: SHELX software refines crystal structures to resolve ambiguities in stereochemistry .

Q. What are the compound’s physicochemical properties relevant to bioavailability?

- LogP: Predicted ~2.5 (moderate lipophilicity) via computational tools (e.g., ChemAxon), suggesting moderate membrane permeability.

- Solubility: Poor aqueous solubility (≤10 µM) due to aromatic rings; requires DMSO or PEG-400 for in vitro assays .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of bioactivity?

- Core Modifications: Replacing the 5-methylisoxazole with a thiazole increases antimicrobial activity but reduces metabolic stability .

- Sulfonamide Substituents: Electron-withdrawing groups (e.g., trifluoromethyl) enhance target binding affinity in kinase inhibition assays .

- In Silico Docking: Use AutoDock Vina to predict interactions with ATP-binding pockets (e.g., CDK2), prioritizing derivatives with ΔG < −8 kcal/mol .

Q. What experimental strategies resolve contradictions in synthetic yields across literature reports?

- Controlled Reagent Purity: Impure hydroxylamine (e.g., <95%) reduces oxadiazole cyclization efficiency; use HPLC-grade reagents .

- Reaction Monitoring: TLC or LC-MS tracks intermediate formation; incomplete sulfonamide coupling is a common bottleneck .

- Alternative Routes: Ultrasound-assisted synthesis reduces reaction time (from 12h to 2h) and improves yields by 15–20% .

Q. How can mechanistic studies explain unexpected byproducts during synthesis?

- Byproduct Analysis: Isolate impurities via preparative HPLC and characterize via NMR/MS. Common issues:

- Overoxidation of the tetrahydroquinoline ring under acidic conditions .

- Dimerization via sulfonamide cross-linking at high temperatures .

- Kinetic Profiling: Vary reaction time/temperature to identify degradation pathways .

Q. What computational methods validate the compound’s interaction with biological targets?

- Molecular Dynamics (MD): Simulate binding stability (e.g., 100 ns trajectories) to assess hydrogen bonding with catalytic residues .

- QM/MM Calculations: Refine electronic interactions (e.g., charge transfer in enzyme active sites) using Gaussian09 .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.